LY203647

Description

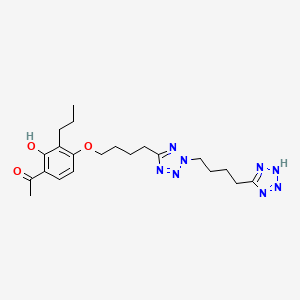

Structure

3D Structure

Properties

CAS No. |

122009-61-4 |

|---|---|

Molecular Formula |

C21H30N8O3 |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

1-[2-hydroxy-3-propyl-4-[4-[2-[4-(2H-tetrazol-5-yl)butyl]tetrazol-5-yl]butoxy]phenyl]ethanone |

InChI |

InChI=1S/C21H30N8O3/c1-3-8-17-18(12-11-16(15(2)30)21(17)31)32-14-7-5-10-20-24-28-29(25-20)13-6-4-9-19-22-26-27-23-19/h11-12,31H,3-10,13-14H2,1-2H3,(H,22,23,26,27) |

InChI Key |

LTMJMFMIOHHHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3 |

Appearance |

Solid powder |

Other CAS No. |

122009-61-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)2H-tetrazol-5-yl)butoxy)phenyl) LY 203647 LY-203647 LY203647 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LY203647

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Its mechanism of action is centered on the competitive inhibition of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) binding to the CysLT1 receptor. These cysteinyl leukotrienes are powerful inflammatory mediators, derived from arachidonic acid, that play a pivotal role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 and Gi/o signaling pathways. Upon activation by its endogenous ligands (LTD4 and LTE4), the CysLT1 receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The physiological consequences of this signaling cascade include smooth muscle contraction (bronchoconstriction and vasoconstriction), increased vascular permeability, edema formation, and the recruitment of inflammatory cells such as eosinophils.

By binding to the CysLT1 receptor, this compound effectively blocks the actions of LTD4 and LTE4, thereby preventing the downstream signaling events and attenuating the pro-inflammatory and bronchoconstrictive effects of these mediators. Preclinical studies have demonstrated the efficacy of this compound in antagonizing LTD4-induced responses in various animal models.

Signaling Pathway

The signaling pathway initiated by the activation of the CysLT1 receptor by its agonist, leukotriene D4 (LTD4), and the inhibitory action of this compound is depicted below.

Data Presentation

The following tables summarize the quantitative data available for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Agonist | Measured Response | Route of Administration | Effective Dose (ED50) / Dose Range | Reference |

| Pithed Rat | Leukotriene D4 (LTD4) | Pressor Response | Intravenous (i.v.) | 7.5 mg/kg | [1] |

| Anesthetized Rats and Dogs | Leukotriene D4 (LTD4) | Myocardial and Systemic Hemodynamic Effects | Intravenous (i.v.) | 1-10 mg/kg | [1] |

| Porcine Endotoxic Shock Model | Endotoxin | Pulmonary Function and Mesenteric Perfusion | Intravenous (i.v.) bolus followed by infusion | 30 mg/kg bolus, then 10 mg/kg/h | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.

In Vitro Guinea Pig Ileum Contraction Assay

This assay is a classical pharmacological preparation to assess the contractile or relaxant properties of compounds on smooth muscle.

Objective: To determine the antagonist activity of this compound against LTD4-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum is excised and placed in a petri dish containing warm (37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6).

-

Mounting: The ileum is cleaned of adhering mesenteric tissue and cut into segments of approximately 2-3 cm. Each segment is suspended longitudinally in a 10 mL organ bath containing continuously oxygenated Tyrode's solution maintained at 37°C. One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.

-

Experimental Procedure:

-

A cumulative concentration-response curve to LTD4 (e.g., 10⁻¹⁰ to 10⁻⁷ M) is established to determine the baseline contractile response.

-

The tissue is then washed repeatedly to return to baseline tension.

-

This compound is added to the organ bath at a specific concentration (e.g., 10⁻⁸ to 10⁻⁶ M) and allowed to incubate for a predetermined period (e.g., 30 minutes).

-

In the continued presence of this compound, a second cumulative concentration-response curve to LTD4 is generated.

-

-

Data Analysis: The contractile responses are measured as the change in tension (in grams) from the baseline. The concentration-response curves for LTD4 in the absence and presence of this compound are plotted, and the rightward shift of the curve in the presence of the antagonist is used to determine its potency (pA2 value).

In Vivo Cardiovascular Hemodynamics in Anesthetized Rats

This in vivo model is used to evaluate the effects of compounds on cardiovascular parameters in a whole-animal system.

Objective: To assess the ability of this compound to antagonize LTD4-induced hemodynamic changes in anesthetized rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats (300-400 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The trachea is cannulated to ensure a patent airway. The right carotid artery is cannulated for the measurement of arterial blood pressure, and the left jugular vein is cannulated for drug administration.

-

Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate (HR). A flow probe may be placed around the ascending aorta to measure cardiac output.

-

Experimental Protocol:

-

After a stabilization period of at least 20 minutes, baseline hemodynamic parameters are recorded.

-

A bolus intravenous injection of LTD4 (e.g., 1 µg/kg) is administered, and the resulting changes in MAP, HR, and other measured parameters are recorded.

-

Once the hemodynamic parameters return to baseline, a bolus intravenous injection of this compound (e.g., 1-10 mg/kg) is administered.

-

After a specified pretreatment time (e.g., 15 minutes), the same dose of LTD4 is administered again, and the hemodynamic responses are recorded.

-

-

Data Analysis: The changes in hemodynamic parameters from baseline following LTD4 administration, both before and after treatment with this compound, are calculated. The percentage inhibition of the LTD4-induced response by this compound is determined to assess its in vivo antagonist activity.

Clinical Development Status

Based on publicly available information, this compound underwent preclinical evaluation and was selected for clinical evaluation. However, there is no readily accessible information on the outcomes of any clinical trials for this compound. The development of this compound may have been discontinued, or the results may not have been published. It is not currently a marketed drug.

References

Pharmacological Profile of LY203647: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2] Cysteinyl leukotrienes are powerful inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis. By competitively inhibiting the binding of LTD4 and LTE4 to the CysLT1 receptor, this compound effectively mitigates the downstream signaling cascades that lead to bronchoconstriction, airway edema, mucus hypersecretion, and inflammatory cell infiltration. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the relevant signaling pathway.

Mechanism of Action

This compound functions as a competitive antagonist at the CysLT1 receptor. In disease states such as asthma, the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor on airway smooth muscle cells and other inflammatory cells initiates a pro-inflammatory and bronchoconstrictive response. This compound, by occupying the receptor's binding site, prevents this interaction, thereby blocking the physiological effects of these inflammatory mediators.

Data Presentation

The following tables summarize the available quantitative data for this compound and a structurally related precursor compound, LY171883.

Table 1: In Vitro Binding Affinity

| Compound | Receptor Target | Test System | Parameter | Value | Reference |

| LY171883 | CysLT1 (LTD4) | Not Specified | Ki | 0.63 µM | [3] |

Table 2: In Vivo Efficacy in Animal Models

| Species | Model | Treatment | Dose | Effect | Reference |

| Pithed Rat | LTD4-induced pressor responses | This compound (i.v.) | ED50: 7.5 mg/kg | Dose-dependent antagonism of LTD4-induced pressor responses. | [1] |

| Anesthetized Rats and Dogs | LTD4-induced hemodynamic effects | This compound (i.v.) | 1-10 mg/kg | Dose-related inhibition of myocardial and systemic hemodynamic effects of LTD4. | [1] |

| Porcine | Endotoxic Shock | This compound (i.v. bolus + infusion) | 30 mg/kg bolus, then 10 mg/kg/h | Persistently and significantly improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. | |

| Rat | Endotoxic Shock | This compound (i.v.) | 30 mg/kg | Significantly inhibited endotoxin-induced hemoconcentration and attenuated decreases in mean arterial pressure and leukocyte count. |

Signaling Pathway

The binding of Leukotriene D4 (LTD4) to its G protein-coupled receptor, CysLT1R, initiates a signaling cascade that is central to its pro-inflammatory and bronchoconstrictive effects. This compound acts by blocking this initial binding step.

Caption: LTD4 signaling pathway leading to bronchoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay for CysLT1 Receptor

This protocol is adapted from established methods for determining the binding affinity of compounds to the CysLT1 receptor using a competitive binding assay with radiolabeled LTD4.

1. Membrane Preparation (from Guinea Pig Lung):

-

Euthanize guinea pigs and immediately excise the lungs.

-

Place lung tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Mince the tissue and homogenize using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane suspension (containing a specific amount of protein).

-

50 µL of various concentrations of this compound (or vehicle for total binding).

-

50 µL of [³H]LTD4 at a concentration near its Kd.

-

For non-specific binding, use a high concentration of unlabeled LTD4.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester, separating bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]LTD4 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for radioligand binding assay.

LTD4-Induced Bronchoconstriction in Guinea Pigs

This in vivo functional assay assesses the ability of this compound to antagonize the bronchoconstrictor effects of LTD4.

1. Animal Preparation:

-

Anesthetize male Hartley guinea pigs.

-

Intubate the trachea and mechanically ventilate the animals.

-

Cannulate a jugular vein for intravenous administration of substances.

-

Monitor respiratory parameters, such as pulmonary resistance and dynamic compliance.

2. Experimental Procedure:

-

Administer a bolus intravenous injection of this compound or its vehicle.

-

After a predetermined pretreatment time, challenge the animal with an intravenous injection of a standard dose of LTD4.

-

Continuously record the changes in pulmonary mechanics for a set period after the LTD4 challenge.

3. Data Analysis:

-

Quantify the peak change in pulmonary resistance and the maximum decrease in dynamic compliance following the LTD4 challenge.

-

Compare the responses in animals pretreated with this compound to those in the vehicle-treated control group.

-

Calculate the percentage of inhibition of the LTD4-induced bronchoconstriction by this compound.

Porcine Model of Endotoxic Shock

This model is used to evaluate the efficacy of this compound in a clinically relevant model of sepsis-induced acute respiratory distress syndrome (ARDS).

1. Animal Preparation:

-

Anesthetize young domestic pigs and mechanically ventilate them.

-

Place catheters for hemodynamic monitoring (e.g., arterial line, pulmonary artery catheter) and for drug/fluid administration.

-

Measure baseline hemodynamic and respiratory parameters.

2. Induction of Endotoxemia:

-

Infuse a continuous intravenous dose of lipopolysaccharide (LPS) from E. coli to induce endotoxic shock.

3. Treatment and Monitoring:

-

At a specified time point relative to the start of the LPS infusion, administer an intravenous bolus of this compound followed by a continuous infusion.

-

Monitor hemodynamic parameters (mean arterial pressure, cardiac output, etc.), respiratory parameters (PaO2/FiO2 ratio, etc.), and markers of organ dysfunction for several hours.

4. Data Analysis:

-

Compare the time course of changes in physiological parameters between the this compound-treated group and a control group receiving vehicle.

-

Analyze key endpoints such as oxygenation, hemodynamic stability, and markers of organ injury.

Caption: Workflow for the porcine endotoxic shock model.

Conclusion

This compound is a selective antagonist of the LTD4 and LTE4 receptors with demonstrated efficacy in various preclinical models of inflammation and cardiovascular and pulmonary dysfunction. While specific in vitro binding affinity data for this compound is not widely published, its in vivo effects clearly indicate potent and selective antagonism of the CysLT1 receptor. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other CysLT1 receptor antagonists. The visualization of the LTD4 signaling pathway underscores the mechanism by which this compound exerts its therapeutic effects. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on inflammatory and respiratory diseases.

References

In-Depth Technical Guide: Binding Affinity of LY203647 to Cysteinyl Leukotriene Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction to LY203647 and Cysteinyl Leukotriene Receptors

This compound is an orally active antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the LTD4 receptor. Developed by Eli Lilly, this compound was identified as a potent antagonist with a promising pharmacological profile for clinical evaluation.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.

Quantitative Binding Affinity Data

While specific Ki or IC50 values for this compound are not detailed in the available literature, the following table summarizes the binding affinities of other notable CysLT receptor antagonists. This data is typically determined using competitive radioligand binding assays.

| Compound | Receptor | Radiolabeled Ligand | Parameter | Value (nM) | Species |

| Montelukast (B128269) | CysLT1 | [3H]LTD4 | Ki | ~1.14 | Not Specified |

| Zafirlukast | CysLT1 | [3H]LTD4 | Ki | ~0.86 | Not Specified |

| Pranlukast | CysLT1 | Not Specified | IC50 | Not Specified | Not Specified |

| ONO-2050297 (Dual Antagonist) | CysLT1 | Not Specified | IC50 | 17 | Not Specified |

| ONO-2050297 (Dual Antagonist) | CysLT2 | Not Specified | IC50 | 0.87 | Not Specified |

Note: The table presents representative data for well-known CysLT receptor antagonists to illustrate the typical affinity range for this class of drugs. Specific values can vary based on experimental conditions.

Experimental Protocols

The determination of binding affinity for a compound like this compound to CysLT receptors typically involves a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Membrane Preparation from Cells Expressing CysLT Receptors

-

Cell Culture: Cells stably or transiently expressing the human CysLT1 or CysLT2 receptor (e.g., HEK293, CHO, or COS-7 cells) are cultured to a high density.

-

Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.

-

Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors. Homogenization is performed using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay). The prepared membranes can be used immediately or stored at -80°C.

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Reaction Mixture: Each well contains:

-

A fixed amount of membrane preparation (e.g., 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand, typically [3H]LTD4 for CysLT1 receptors, at a concentration near its Kd value.

-

Increasing concentrations of the unlabeled competitor compound (e.g., this compound).

-

-

Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are rapidly washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of a competitor.

-

Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity unlabeled ligand.

-

Specific Binding: Total Binding - NSB.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Cysteinyl Leukotriene Signaling Pathway

References

In Vitro Characterization of LY203647: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, targeting the biological activities of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its evaluation. While specific quantitative binding and functional potency values for this compound are not publicly available in the reviewed literature, this guide offers a framework for the methodologies used to characterize such compounds, enabling researchers to design and interpret experiments for novel CysLT1 receptor antagonists.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by LTD4. The binding of LTD4 to the CysLT1 receptor initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, typically Gq/11.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell chemotaxis.

This compound competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and thereby inhibiting the initiation of this signaling cascade.

Preclinical Profile of LY203647: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with particular activity against leukotriene D4 (LTD4) and leukotriene E4 (LTE4). Preclinical investigations have demonstrated its efficacy in various animal models of inflammatory and cardiovascular conditions, including endotoxic shock and myocardial reperfusion injury. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological effects, experimental protocols derived from published studies, and the underlying signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate understanding.

Core Mechanism of Action: Leukotriene D4 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of LTD4 and LTE4 to their receptors on target cells. This action inhibits the downstream signaling cascades that mediate the pro-inflammatory and pathophysiological effects of these cysteinyl leukotrienes.

Signaling Pathway of Leukotriene D4 (LTD4)

The binding of LTD4 to its G-protein coupled receptor (GPCR), primarily the CysLT1 receptor, initiates a cascade of intracellular events. This process is central to the inflammatory response in conditions like asthma and allergic rhinitis, leading to bronchoconstriction, increased vascular permeability, and mucus production. The key steps in this pathway are illustrated below.

In Vitro Pharmacology

Initial preclinical evaluation of this compound was performed using isolated tissue preparations to characterize its antagonist activity against LTD4 and LTE4.

Quantitative Data: In Vitro Antagonist Activity

| Tissue Preparation | Agonist | Endpoint | Antagonist Activity of this compound |

| Guinea Pig Ileum | LTD4 & LTE4 | Inhibition of contractile responses | Selective Antagonist |

| Guinea Pig Trachea | LTD4 & LTE4 | Inhibition of contractile responses | Selective Antagonist |

| Guinea Pig Lung Parenchyma | LTD4 & LTE4 | Inhibition of contractile responses | Selective Antagonist |

Experimental Protocol: Guinea Pig Ileum Contraction Assay

While the full detailed protocol from the original studies is not publicly available, a general methodology for this type of assay is as follows:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Apparatus: The ileal strip is suspended in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

A cumulative concentration-response curve to an agonist (e.g., LTD4) is generated by adding increasing concentrations of the agonist to the organ bath.

-

The tissue is then washed and allowed to return to baseline.

-

This compound is added to the bath at a specific concentration and incubated for a predetermined period.

-

The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.

-

-

Data Analysis: The antagonist effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, and the pA2 value (a measure of antagonist potency) can be calculated.

In Vivo Pharmacology

This compound has been evaluated in several animal models to assess its efficacy in more complex physiological systems.

Quantitative Data: In Vivo Efficacy

| Animal Model | Condition | This compound Dose | Key Findings | Reference |

| Pithed Rat | LTD4-induced pressor responses | ED50: 7.5 mg/kg, i.v. | Selective antagonism of LTD4-induced pressor responses. | [1] |

| Anesthetized Rats and Dogs | LTD4-induced hemodynamic effects | 1-10 mg/kg, i.v. | Dose-related inhibition of myocardial and systemic hemodynamic effects of LTD4. | [1] |

| Anesthetized Dogs | Myocardial Reperfusion Injury | 10 mg/kg over 90 min, i.v. | Did not reduce infarct size compared to control. | [1] |

| Anesthetized Rats | Endotoxic Shock | 30 mg/kg, i.v. | Significantly inhibited hemoconcentration and attenuated hypotension and lymphopenia. | [2] |

| Anesthetized Pigs | Endotoxic Shock | 30 mg/kg bolus, then 10 mg/kg/h | Persistently improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. Reduced lung extravascular wet-to-dry weight ratio. | [3] |

Experimental Protocols

Detailed, step-by-step protocols from the original preclinical studies are not publicly available. The following are generalized descriptions based on the abstracts of the key publications.

-

Animal Model: Anesthetized dogs.

-

Induction of Myocardial Ischemia/Reperfusion: The circumflex coronary artery was occluded for 1 hour, followed by 5 hours of reperfusion.[1]

-

Drug Administration: this compound (10 mg/kg) was administered as an intravenous infusion over 90 minutes.[1]

-

Hemodynamic Monitoring: Aortic blood flow and stroke volume were measured to assess cardiovascular function.[1]

-

Infarct Size Measurement: Myocardial infarct size was determined at the end of the reperfusion period.[1]

-

Animal Model: Pentobarbital-anesthetized pigs (13-20 kg), mechanically ventilated.[3]

-

Induction of Endotoxic Shock: Infusion of endotoxin (B1171834) (250 micrograms/kg).[3]

-

Drug Administration: this compound was administered as a 30 mg/kg bolus, followed by a 10 mg/kg/h infusion.[3]

-

Monitoring:

References

- 1. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the LTD4 receptor antagonist this compound on endotoxic shock sequelae in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LY203647 for the Study of Cardiovascular Leukotriene D4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY203647, a selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, for its application in cardiovascular research. The document details the pharmacological properties of this compound, including its mechanism of action and in vivo efficacy. Experimental methodologies for key assays are outlined to facilitate the replication and extension of previous findings. Furthermore, this guide presents critical signaling pathways and experimental workflows through detailed diagrams to enhance the understanding of the molecular and physiological context of this compound's action in the cardiovascular system.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a significant role in inflammatory and allergic responses. In the cardiovascular system, CysLTs, particularly LTD4, have been shown to be potent vasoconstrictors, and their involvement in the pathophysiology of cardiovascular diseases is an active area of investigation. The CysLT1 receptor, a G-protein coupled receptor (GPCR), is the primary target for LTD4 and mediates many of its pro-inflammatory and contractile effects.

This compound is a selective antagonist of the CysLT1 receptor.[1] Its chemical structure is 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone. Developed from the earlier compound LY171883, this compound has been instrumental in elucidating the role of LTD4 in cardiovascular physiology and pathology.[2] This guide serves as a technical resource for researchers utilizing this compound to probe the function of CysLT1 receptors in the cardiovascular context.

Pharmacological Profile of this compound

Mechanism of Action

This compound acts as a competitive antagonist at the CysLT1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, LTD4, thereby inhibiting the downstream signaling cascade that leads to various physiological responses, including vasoconstriction and inflammation.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that this compound is a selective antagonist of contractile responses to LTD4 and LTE4 in various smooth muscle preparations, including guinea pig ileum, trachea, and lung parenchyma.[1]

In vivo studies have provided quantitative data on the cardiovascular effects of this compound. A key study in pithed rats demonstrated that intravenous (i.v.) injection of LTD4 produced pressor responses that were selectively and dose-dependently antagonized by this compound.[1]

Table 1: In Vivo Efficacy of this compound in Pithed Rats

| Parameter | Value | Species/Model | Reference |

| ED50 (Antagonism of LTD4-induced pressor response) | 7.5 (6.0-9.5) mg/kg, i.v. | Pithed Rat | [1] |

Further in vivo studies in anesthetized rats and dogs have shown that LTD4 reduces aortic blood flow and stroke volume, associated with systemic vasoconstriction. Pretreatment with this compound at doses of 1-10 mg/kg i.v. produced a dose-related inhibition of these myocardial and systemic hemodynamic effects of LTD4.[1] In a porcine model of endotoxic shock, pretreatment with this compound (30 mg/kg bolus, then 10 mg/kg/h) showed beneficial effects on pulmonary function.

Experimental Protocols

LTD4-Induced Pressor Response in Pithed Rats

This protocol is a representative in vivo method to assess the antagonist activity of compounds like this compound against LTD4-induced cardiovascular effects.

Objective: To determine the dose-dependent antagonism of LTD4-induced increases in blood pressure by this compound.

Animal Model: Male Wistar rats.

Procedure:

-

Anesthesia and Pithing: Anesthetize the rats (e.g., with sodium pentobarbital). The pithing procedure involves inserting a rod through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system, thus eliminating reflex autonomic control of the cardiovascular system.

-

Cannulation: Cannulate the trachea for artificial respiration. Cannulate a carotid artery to measure blood pressure and a jugular vein for intravenous administration of substances.

-

Stabilization: Allow the preparation to stabilize.

-

LTD4 Challenge: Administer a dose of LTD4 i.v. that produces a consistent and submaximal pressor response.

-

Antagonist Administration: Administer this compound i.v. at varying doses.

-

Repeat LTD4 Challenge: After a suitable time for the antagonist to take effect, repeat the LTD4 challenge.

-

Data Analysis: Measure the inhibition of the LTD4-induced pressor response by this compound and calculate the ED50.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing CysLT1 receptors.

-

Radiolabeled ligand (e.g., [3H]LTD4).

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

CysLT1 Receptor Signaling in Cardiovascular Cells

The CysLT1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[3][4] Activation of this pathway in vascular smooth muscle cells and cardiomyocytes leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction and altered cardiac contractility.

Caption: CysLT1 Receptor Signaling Pathway in Cardiovascular Cells.

Experimental Workflow for In Vivo Antagonism Study

The following diagram illustrates the logical flow of an in vivo experiment designed to test the efficacy of an antagonist like this compound.

Caption: Experimental Workflow for In Vivo Antagonism Study.

Logical Relationship of this compound as a CysLT1 Antagonist

This diagram illustrates the logical role of this compound in the context of the CysLT1 receptor and its endogenous ligand.

References

- 1. Leukotriene D4: cardiovascular and sympathetic effects in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene D4 inhibits cardiovascular responses to sympathetic stimulation, angiotensin and vasopressin in the pithed spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY203647 in Attenuating Endotoxic Shock: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endotoxic shock, a severe and often fatal consequence of systemic bacterial infections, is characterized by a dysregulated inflammatory response, hemodynamic instability, and multiple organ failure. A key driver of this cascade is the release of endotoxins, such as lipopolysaccharide (LPS), which trigger a potent immune response. This technical guide delves into the role of LY203647, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), in mitigating the pathophysiological sequelae of endotoxic shock. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes the complex signaling pathways involved.

Introduction to Endotoxic Shock and the Role of Leukotrienes

Endotoxic shock is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages. This interaction triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors orchestrate the production and release of a plethora of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as lipid mediators like leukotrienes.

Cysteinyl leukotrienes (cysLTs), including leukotriene D4 (LTD4), are potent lipid mediators of inflammation. They are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to specific G-protein coupled receptors, namely CysLT1R and CysLT2R. In the context of endotoxic shock, cysLTs contribute to key pathological features such as increased vascular permeability, bronchoconstriction, and hypotension.

This compound: A Cysteinyl Leukotriene Receptor 1 Antagonist

This compound is a potent and selective antagonist of the CysLT1R. By competitively binding to this receptor, this compound blocks the downstream signaling initiated by LTD4, thereby attenuating the inflammatory and pathophysiological effects mediated by this pathway. This targeted approach offers a potential therapeutic strategy to counteract specific aspects of the complex inflammatory cascade in endotoxic shock.

Quantitative Data on the Efficacy of this compound in Endotoxic Shock Models

Preclinical studies in various animal models of endotoxic shock have demonstrated the protective effects of this compound. The following tables summarize the key quantitative findings from these investigations.

Table 1: Effect of this compound on Hematological and Hemodynamic Parameters in a Rat Model of Endotoxic Shock [1]

| Parameter | Time Point | Endotoxin (B1171834) + Vehicle | Endotoxin + this compound (30 mg/kg i.v.) | P-value |

| Hematocrit (%) | 30 min | 51.9 ± 2.4 | 46.7 ± 1.3 | < 0.05 |

| 90 min | 53.1 ± 1.4 | 45.9 ± 1.1 | < 0.05 | |

| Change in Mean Arterial Pressure (mm Hg) | 60 min | -56 ± 9 | -29 ± 5 | < 0.05 |

| 90 min | -60 ± 9 | -42 ± 4 | < 0.05 | |

| Circulating Lymphocyte Count (% decrease) | 15 min | 30 ± 10 | Significantly inhibited | < 0.05 |

| 30 min | 41 ± 1 | Significantly inhibited | < 0.05 |

Table 2: Effect of CysLT1R Antagonists on Inflammatory Cytokine Production

| CysLT1R Antagonist | Cell/Animal Model | Stimulus | Cytokine Measured | Effect | Reference |

| Zafirlukast (B1683622) | Human Endothelial Cells | TNF-α | IL-1β, IL-6, IL-8 | Suppressed expression | [2] |

| Montelukast | Fibroblast-like Synoviocytes | - | IL-6, IL-8 | Inhibited secretion | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the role of this compound in endotoxic shock.

Rat Model of Endotoxic Shock

-

Animal Model: Anesthetized male rats.

-

Induction of Endotoxic Shock: Intravenous (i.v.) administration of Salmonella enteritidis endotoxin at a dose of 10 mg/kg.

-

Treatment: this compound (30 mg/kg) or vehicle was administered intravenously 10 minutes prior to the endotoxin challenge.[1]

-

Parameters Measured:

-

Hematocrit: Measured at 30 and 90 minutes post-endotoxin administration.

-

Mean Arterial Pressure: Monitored continuously, with changes recorded at 60 and 90 minutes post-endotoxin.

-

Circulating Leukocyte Counts: Total and differential leukocyte counts were determined at baseline and at 15 and 30 minutes post-endotoxin.[1]

-

In Vitro Macrophage Stimulation for Inflammatory Mediator Analysis

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

-

Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Treatment: Cells are pre-treated with a CysLT1R antagonist (e.g., zafirlukast, montelukast) at various concentrations for a specified time (e.g., 1 hour) before LPS stimulation.

-

Analysis:

-

Cytokine Production (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

-

NF-κB Activation: Assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates via Western blotting, or by measuring NF-κB DNA binding activity.

-

MAPK Phosphorylation: Phosphorylation of ERK, JNK, and p38 MAPKs in cell lysates is determined by Western blotting using phospho-specific antibodies.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in endotoxic shock and the mechanism of action of this compound, as well as a typical experimental workflow.

Figure 1: Simplified overview of the LPS-induced TLR4 signaling pathway.

Figure 2: LTD4 signaling and the inhibitory action of this compound.

Figure 3: A typical experimental workflow for evaluating this compound.

Discussion and Future Directions

The available preclinical evidence strongly suggests that this compound, by antagonizing the CysLT1R, can effectively mitigate several key pathological features of endotoxic shock. Its ability to reduce hemoconcentration, attenuate hypotension, and limit lymphopenia highlights the significant role of the cysteinyl leukotriene pathway in the manifestation of this life-threatening condition.

The mechanism of action of this compound extends beyond simple receptor blockade. By inhibiting CysLT1R-mediated signaling, this compound likely interferes with the amplification of the inflammatory response initiated by LPS. Evidence suggests that CysLT1R antagonists can suppress the activation of the central inflammatory transcription factor NF-κB and the production of downstream pro-inflammatory cytokines. This indicates a crucial crosstalk between the TLR4 and CysLT1R signaling pathways, where leukotrienes act to potentiate the initial inflammatory insult.

Future research should focus on further elucidating the precise molecular mechanisms by which CysLT1R signaling modulates the TLR4 pathway. Investigating the impact of this compound on the activation of other key signaling molecules, such as the JAK-STAT pathway, could provide a more complete understanding of its anti-inflammatory effects. Furthermore, long-term survival studies and evaluation in more complex, clinically relevant models of sepsis are warranted to fully assess the therapeutic potential of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the management of endotoxic shock. Its targeted mechanism of action, focused on the CysLT1R, offers a specific approach to dampen the excessive inflammatory response without broadly suppressing the immune system. The preclinical data summarized in this guide provide a strong rationale for continued investigation and development of this compound and other CysLT1R antagonists as a novel adjunctive therapy for this critical medical condition.

References

- 1. Effect of the LTD4 receptor antagonist this compound on endotoxic shock sequelae in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptor type 1 (CysLT1R) antagonist zafirlukast protects against TNF-α-induced endothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating Pulmonary Function with LY203647: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of pulmonary function with LY203647, a potent and selective leukotriene C4/D4 receptor antagonist. The document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pulmonary medicine.

Introduction to this compound

This compound is a novel compound identified as a selective antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the effects of leukotrienes C4 (LTC4) and D4 (LTD4).[1][2] Cysteinyl leukotrienes are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[3][4] They are known to play a crucial role in the pathophysiology of various inflammatory conditions, including asthma and the adult respiratory distress syndrome (ARDS), by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[1][4][5] this compound has been investigated for its therapeutic potential in mitigating the detrimental effects of these mediators on pulmonary function.[1]

Quantitative Data on Pulmonary Function

The primary investigation into the effects of this compound on pulmonary function comes from a preclinical study utilizing a porcine model of endotoxic shock and ARDS. This model recapitulates key features of the human condition, including profound pulmonary dysfunction. The quantitative data from this study are summarized below.

Table 1: Effect of this compound on Arterial Partial Pressure of Oxygen (pO2) in a Porcine Model of Endotoxic Shock [1]

| Treatment Group | Post-LPS pO2 (units not specified) | Statistical Significance (p-value) |

| Control (Endotoxin + Saline) | Data not explicitly provided, but significantly lower than this compound group | < 0.05 |

| This compound (30 mg/kg bolus, then 10 mg/kg/h) | Persistently and significantly improved | < 0.05 |

Table 2: Effect of this compound on Lung Edema in a Porcine Model of Endotoxic Shock [1]

| Treatment Group | Lung Extravascular Wet-to-Dry Weight Ratio | Statistical Significance (p-value) |

| Control (Endotoxin + Saline) | 7.13 +/- 0.33 | < 0.001 |

| This compound (30 mg/kg bolus, then 10 mg/kg/h) | 5.43 +/- 0.09 | < 0.001 |

Experimental Protocols

The following section details the methodology employed in the key preclinical study investigating this compound's effect on pulmonary function.

Porcine Model of Endotoxic Shock and ARDS

A porcine model was utilized to simulate the conditions of endotoxic shock and the resulting acute respiratory distress syndrome.[1]

-

Animal Model: Male pigs weighing between 13-20 kg were used for the experiment.[1]

-

Anesthesia and Ventilation: The animals were anesthetized with pentobarbital (B6593769) and mechanically ventilated with 100% oxygen.[1]

-

Induction of Endotoxic Shock: Endotoxic shock was induced by a continuous infusion of endotoxin (B1171834) (lipopolysaccharide from E. coli) at a dose of 250 micrograms/kg.[1]

-

Fluid Resuscitation: Animals were resuscitated with a continuous saline infusion at a rate of 1.2 ml/kg/min.[1]

-

Treatment Groups:

-

Monitoring and Measurements:

-

Hemodynamics: Superior mesenteric arterial flow was measured using an ultrasonic flow probe.[1]

-

Gas Exchange: Arterial partial pressure of oxygen (pO2) was monitored to assess pulmonary gas exchange.[1]

-

Tissue Edema: At the end of the experiment, lung extravascular wet-to-dry weight ratios were determined to quantify pulmonary edema.[1]

-

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound and the experimental design can be visualized through the following diagrams.

Signaling Pathway of Cysteinyl Leukotrienes and Site of Action of this compound

References

- 1. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotrienes as mediators of airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotrienes and the mechanism by which the LTRAs block their asthma-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of leukotrienes in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Leukotriene D4 Receptor Antagonist LY203647 in Myocardial Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial reperfusion injury paradoxically contributes to the damage initiated by ischemia, significantly impacting the final infarct size and subsequent cardiac function. A key contributor to this secondary injury is the inflammatory response, in which cysteinyl leukotrienes (CysLTs) have been identified as potent mediators. This technical guide delves into the investigation of LY203647, a selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, as a potential therapeutic agent to mitigate myocardial reperfusion injury. Drawing upon preclinical studies, this document provides a comprehensive overview of the rationale for targeting the CysLT pathway, the experimental evaluation of this compound, and its ultimate effect on infarct size. Detailed experimental protocols and a summary of quantitative findings are presented to offer a thorough resource for researchers in cardiovascular drug development.

Introduction: The Challenge of Myocardial Reperfusion Injury

The restoration of blood flow to ischemic myocardium is the cornerstone of treatment for acute myocardial infarction. However, the act of reperfusion itself can trigger a cascade of detrimental events, collectively known as myocardial reperfusion injury. This complex phenomenon involves a surge in reactive oxygen species (ROS), intracellular calcium overload, endothelial dysfunction, and a robust inflammatory response, all of which contribute to further cardiomyocyte death and expansion of the infarcted area.[1][2][3]

The inflammatory component of reperfusion injury is characterized by the infiltration of immune cells, such as neutrophils and macrophages, into the damaged tissue.[4][5] These cells release a host of inflammatory mediators, including cytokines, chemokines, and lipid-derived molecules like leukotrienes.[1][2] Cysteinyl leukotrienes, particularly LTC4, LTD4, and LTE4, are powerful pro-inflammatory lipid mediators derived from the 5-lipoxygenase pathway.[6][7] They exert their effects by binding to specific G protein-coupled receptors, CysLT1R and CysLT2R.[8][9] In the cardiovascular system, CysLTs are known to cause potent vasoconstriction, increase vascular permeability, and act as chemoattractants for leukocytes, suggesting a significant role in the pathophysiology of myocardial ischemia-reperfusion injury.[9][10][11]

This compound: A Selective Leukotriene D4/E4 Receptor Antagonist

This compound is a selective and potent antagonist of the contractile responses to leukotriene D4 (LTD4) and LTE4.[12] Its mechanism of action involves blocking the binding of these cysteinyl leukotrienes to their receptors, thereby inhibiting their pro-inflammatory and vasoconstrictive effects. Given the established role of LTD4 as a potent coronary vasoconstrictor and its association with impaired ventricular function, the investigation of a selective antagonist like this compound in the context of myocardial reperfusion injury was a logical step.[11][12] The primary hypothesis was that by blocking the detrimental cardiovascular effects of endogenously produced leukotrienes during ischemia and reperfusion, this compound could reduce the extent of myocardial damage.

Preclinical Evaluation of this compound in Myocardial Reperfusion Injury

A pivotal preclinical study investigated the efficacy of this compound in a canine model of myocardial ischemia and reperfusion. This study aimed to determine if selective antagonism of cardiovascular LTD4 receptors could limit the size of the resulting myocardial infarction.

Quantitative Data Summary

The key findings from the in vivo study on the effect of this compound on myocardial infarct size are summarized below. The data demonstrates that despite its potent LTD4 receptor antagonism, this compound did not confer a cardioprotective effect in terms of reducing the percentage of infarcted tissue within the area at risk.

| Group | Treatment | n | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |

| Control | Vehicle (Saline) | 10 | 25 ± 2 | 46 ± 1 |

| This compound | 10 mg/kg i.v. over 90 min | 10 | 26 ± 2 | 45 ± 1 |

| Data are presented as mean ± SEM. There was no significant difference in infarct size between the control and this compound-treated groups. |

Experimental Protocols

A well-established canine model was utilized to simulate myocardial infarction and reperfusion.[13][14][15]

-

Animal Model: Adult mongrel dogs of either sex.

-

Anesthesia: Anesthesia was induced and maintained to ensure the absence of pain and distress throughout the surgical procedure.

-

Surgical Preparation: A left thoracotomy was performed to expose the heart. The left circumflex coronary artery was carefully dissected free from the surrounding tissue. A silk ligature was passed around the artery to serve as an occluder.

-

Ischemia: Myocardial ischemia was induced by tightening the snare around the circumflex coronary artery for a duration of 1 hour.[12]

-

Reperfusion: After the 1-hour ischemic period, the snare was released, allowing for reperfusion of the previously occluded vessel for 5 hours.[12]

-

Drug Administration:

-

Hemodynamic Monitoring: Aortic and left ventricular pressures, as well as heart rate, were continuously monitored throughout the experiment.

The extent of myocardial necrosis was quantified using the triphenyltetrazolium (B181601) chloride (TTC) staining method.

-

Tissue Harvesting: At the end of the 5-hour reperfusion period, the hearts were excised.

-

Delineation of Area at Risk: The circumflex coronary artery was re-occluded, and a dye (e.g., Unisperse blue) was perfused into the coronary circulation to delineate the area of the myocardium that was at risk of infarction (the non-stained region).

-

TTC Staining: The heart was then sliced into transverse sections. These slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C.[16]

-

Mechanism of Staining: TTC is a redox indicator that is reduced by dehydrogenase enzymes present in viable myocardial tissue to a red formazan (B1609692) precipitate. Infarcted tissue, which has lost these enzymes, remains pale or white.

-

Quantification: The areas of the left ventricle, the area at risk, and the infarcted tissue were measured for each slice using planimetry. The volumes were calculated by multiplying the area by the slice thickness. The infarct size was expressed as a percentage of the area at risk.

Signaling Pathways in Myocardial Reperfusion Injury

The rationale for investigating this compound stems from the intricate signaling cascades initiated during myocardial ischemia-reperfusion. Cysteinyl leukotrienes are key players in the inflammatory arm of this injury.

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the proposed signaling pathway of cysteinyl leukotrienes in the context of myocardial reperfusion injury and the point of intervention for this compound.

Cysteinyl Leukotriene Signaling in Myocardial Injury.

Experimental Workflow for Preclinical Evaluation

The logical flow of the preclinical experiments to assess the efficacy of a cardioprotective agent like this compound is depicted in the following diagram.

Preclinical Evaluation Workflow.

Discussion and Future Directions

The preclinical evaluation of this compound in a canine model of myocardial reperfusion injury yielded a clear, albeit negative, result. Despite being a potent and selective antagonist of LTD4 receptors, this compound did not reduce myocardial infarct size.[12] This suggests that, at least in this experimental setting, endogenous cysteinyl leukotrienes acting on the CysLT1 receptor may not be a primary driver of the irreversible myocardial damage seen in reperfusion injury.[12]

Several factors could contribute to this outcome. It is possible that other inflammatory mediators play a more dominant role in cardiomyocyte death during reperfusion. The complex interplay of cytokines, reactive oxygen species, and other lipid mediators creates a redundant and multifaceted inflammatory network.[1][3] Targeting a single pathway may not be sufficient to overcome the overall injurious cascade. Furthermore, the timing and dosage of the drug administration are critical variables. While the study with this compound employed a clinically relevant timeframe, the optimal therapeutic window for leukotriene antagonism might be different.

Recent research has also highlighted the role of the CysLT2 receptor in myocardial ischemia-reperfusion injury, particularly in mediating vascular permeability.[8][17] It is conceivable that a dual CysLT1/CysLT2 receptor antagonist or a selective CysLT2 antagonist might yield different results. Studies with other leukotriene receptor antagonists, such as montelukast (B128269), have shown some beneficial effects in reducing oxidative stress and apoptosis in cardiomyocytes in different models of cardiac injury, suggesting that the role of leukotrienes in cardioprotection is complex and may depend on the specific context and the pharmacological agent used.[18][19][20]

Conclusion

The investigation of this compound as a therapeutic agent for myocardial reperfusion injury provides a valuable case study in cardiovascular drug development. While the hypothesis of targeting LTD4 receptors was well-founded based on the known pro-inflammatory and vasoconstrictive effects of cysteinyl leukotrienes, the preclinical data did not support a cardioprotective effect on infarct size. This underscores the complexity of myocardial reperfusion injury and the challenges of translating promising mechanistic targets into effective therapies. Future research in this area may benefit from exploring multi-target approaches or investigating the role of other leukotriene receptor subtypes in the pathophysiology of this critical clinical condition. This technical guide provides a detailed account of the evaluation of this compound, offering insights for researchers and drug development professionals working to address the unmet need for therapies that can effectively mitigate myocardial reperfusion injury.

References

- 1. Inflammation in Myocardial Ischemia/Reperfusion Injury: Underlying Mechanisms and Therapeutic Potential | MDPI [mdpi.com]

- 2. Post-ischemic Myocardial Inflammatory Response: A Complex and Dynamic Process Susceptible to Immunomodulatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation, proinflammatory mediators and myocardial ischemia-reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Key inflammatory players for infarcted mass and cardiac remodeling after acute myocardial infarction [frontiersin.org]

- 5. Frontiers | Immune in myocardial ischemia/reperfusion injury: potential mechanisms and therapeutic strategies [frontiersin.org]

- 6. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leukotriene modifiers in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial cysteinyl leukotriene 2 receptor expression and myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotrienes D4 and E4 produced in myocardium impair coronary flow and ventricular function after two hours of global ischaemia in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene D4: a potent coronary artery vasoconstrictor associated with impaired ventricular contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Healing of myocardial infarcts in dogs. Effects of late reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | DRD4 Mitigates Myocardial Ischemia/Reperfusion Injury in Association With PI3K/AKT Mediated Glucose Metabolism [frontiersin.org]

- 17. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of leukotriene C4 action reduces oxidative stress and apoptosis in cardiomyocytes and impedes remodeling after myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The leukotriene receptor antagonist montelukast and its possible role in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potential role of leukotriene receptor antagonists in reducing cardiovascular and cerbrovascular risk: A systematic review of human clinical trials and in vivo animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of LY203647

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY203647 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, developed by Lilly Research Laboratories. As a member of the acetophenone (B1666503) class of leukotriene receptor antagonists, it has been investigated for its potential therapeutic effects in inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vivo and in vitro assays are presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of leukotriene-mediated inflammatory diseases.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone, is a complex heterocyclic compound designed to mimic the binding of LTD4 to its receptor.[1] Its structure features a hydroxyacetophenone core linked to a ditetrazole moiety through a butoxy chain.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone |

| SMILES String | CCCc1c(O)c(C(C)=O)cc(OCCCCn2nnc(CCCCc3nnn[nH]3)n2)c1 |

| CAS Number | 122009-61-4 |

| Molecular Formula | C21H30N8O3 |

| Molecular Weight | 442.52 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Mechanism of Action and Biological Activity

This compound functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby blocking the biological effects of its endogenous ligands, LTD4 and LTE4. These leukotrienes are potent inflammatory mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By inhibiting the binding of LTD4 and LTE4 to the CysLT1 receptor, this compound prevents the downstream signaling events that lead to bronchoconstriction, increased vascular permeability, and inflammation.

Leukotriene D4 Signaling Pathway

The binding of LTD4 to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the hallmark symptoms of asthma. This compound competitively inhibits this initial binding step.

In Vitro Antagonist Activity

In vitro studies have demonstrated that this compound is a selective antagonist of contractile responses to LTD4 and LTE4 in various guinea pig tissues, including the ileum, trachea, and lung parenchyma.[2]

In Vivo Efficacy

In pithed rats, intravenous injection of LTD4 induces pressor responses that are selectively and dose-dependently antagonized by this compound. The ED50 for this effect was determined to be 7.5 mg/kg (i.v.).[2]

This compound has been evaluated for its effects on endotoxin-induced shock in animal models. In a study using anesthetized rats, pretreatment with this compound (30 mg/kg, i.v.) significantly inhibited endotoxin-induced hemoconcentration, attenuated the decrease in mean arterial pressure, and reduced the decrease in circulating lymphocytes.[3] These findings suggest that LTD4 plays a significant role in the pathophysiology of endotoxic shock and that CysLT1 receptor antagonists like this compound may have therapeutic potential in this condition.

Table 3: In Vivo Activity of this compound

| Assay | Animal Model | Effect | Quantitative Data |

| LTD4-induced Pressor Response | Pithed Rat | Antagonism of pressor response | ED50: 7.5 mg/kg (i.v.)[2] |

| Endotoxic Shock | Anesthetized Rat | Inhibition of hemoconcentration, attenuation of hypotension, and lymphocytopenia | 30 mg/kg (i.v.) pretreatment showed significant effects[3] |

| Endotoxic Shock | Anesthetized Pig | Improved post-LPS pO2 and transiently improved superior mesenteric arterial flow | 30 mg/kg bolus, then 10 mg/kg/h infusion[3] |

Experimental Protocols

In Vitro Leukotriene D4 Receptor Antagonist Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to the CysLT1 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from a source rich in CysLT1 receptors (e.g., guinea pig lung homogenates or a cell line overexpressing the human CysLT1 receptor).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2 and 5 mM CaCl2).

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD4), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Endotoxic Shock Model in Rats

This protocol is based on the methodology described in the study of this compound's effect on endotoxic shock sequelae in rats.[3]

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Anesthesia and Surgical Preparation: Anesthetize the rats (e.g., with pentobarbital). Cannulate the femoral artery for blood pressure monitoring and blood sampling, and the femoral vein for drug and endotoxin administration.

-

Pretreatment: Administer this compound (30 mg/kg) or its vehicle intravenously 10 minutes prior to the endotoxin challenge.

-

Endotoxin Challenge: Administer Salmonella enteritidis endotoxin (10 mg/kg) or its vehicle intravenously.

-

Monitoring and Sample Collection: Continuously monitor mean arterial pressure. Collect arterial blood samples at predetermined time points (e.g., baseline, 30, 60, and 90 minutes post-endotoxin) for the determination of hematocrit and circulating leukocyte counts.

-

Data Analysis: Compare the changes in mean arterial pressure, hematocrit, and leukocyte counts between the this compound-treated group and the vehicle-treated control group.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, characteristic of the synthesis of complex tetrazole-containing pharmaceutical compounds. While the specific proprietary synthesis has not been publicly disclosed in detail, the general approach for this class of compounds involves the construction of the hydroxyacetophenone core, followed by the attachment of the ditetrazole-containing side chain. The formation of the tetrazole rings is a key step, often achieved through the reaction of a nitrile with an azide (B81097) source.

Conclusion

This compound is a valuable research tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes. Its potent and selective antagonism of the CysLT1 receptor makes it a relevant compound for studies on inflammatory diseases, particularly those with a respiratory component. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacology of this compound and the broader field of leukotriene receptor modulation.

References

- 1. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of LY203647: A Leukotriene Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY203647 is a potent and selective leukotriene D4 (LTD4) and LTE4 receptor antagonist that emerged from a dedicated research program aimed at identifying novel therapeutic agents for inflammatory conditions. Developed by Lilly Research Laboratories, this compound was identified as a promising candidate for clinical evaluation based on its favorable pharmacological and toxicological profile. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological context.

Introduction: The Rationale for Leukotriene Receptor Antagonism

The cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment, are mediated through specific cell surface receptors. Consequently, the development of antagonists for these receptors has been a significant focus of drug discovery efforts.

This compound was developed as a second-generation antagonist, building upon the experience gained from its predecessor, LY171883. The design of this compound was guided by a proposed model of how LY171883 binds to the LTE4 receptor, aiming for improved potency and a better overall profile.[1]

Discovery and Chemical Profile

This compound, chemically known as 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone, is a heterocyclic-linked tetrazole.[1] Its design was based on a proposed model where the n-propyl and tetrazole moieties of the parent compound, LY171883, occupy the receptor sites corresponding to the C1-C5 chain and the cysteinyl carboxyl of LTE4, respectively.[1] The newer series of compounds, including this compound, incorporated an acidic function linked through a heterocyclic group, intended to bind to the LTD4 receptor where the cysteinyl glycine (B1666218) amide bond of LTD4 interacts.[1]

Mechanism of Action: LTD4/LTE4 Receptor Antagonism

This compound functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By competitively binding to this receptor, it prevents the binding of the endogenous ligands LTD4 and LTE4. This blockade inhibits the downstream signaling pathways that lead to the pathophysiological effects of these leukotrienes.